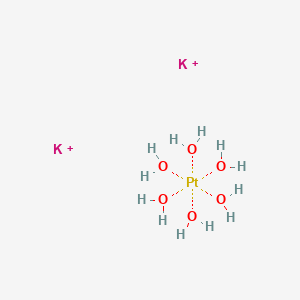
Tetradec-11-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradec-11-enal, also known as (Z)-11-Tetradecenal, is an organic compound with the molecular formula C14H26O. It is a long-chain aldehyde with a double bond at the 11th position. This compound is known for its role as a pheromone in various insect species, particularly in moths, where it acts as a sex attractant .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradec-11-enal can be achieved through several methods. One common synthetic route involves the reaction of butyne with a base, followed by bromoethane to form propyne. This intermediate is then reacted with 10-bromo-1-decanol to form an alkynol, which is subsequently oxidized and reduced to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale organic synthesis techniques. These methods often employ catalytic hydrogenation and oxidation reactions to achieve high yields of the desired product. The use of advanced chromatographic techniques, such as reverse-phase HPLC, is also common for the purification of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Tetradec-11-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bond in this compound can undergo addition reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Tetradec-11-enoic acid.
Reduction: Tetradec-11-enol.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Tetradec-11-enal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its role as a pheromone in insect behavior and communication.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of Tetradec-11-enal primarily involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or repulsion. The molecular targets include olfactory receptor neurons and associated signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tetradec-11-enol: The alcohol derivative of Tetradec-11-enal.
Tetradec-11-enoic acid: The carboxylic acid derivative of this compound.
Hexadec-11-enal: A similar aldehyde with a longer carbon chain.
Uniqueness
This compound is unique due to its specific role as a pheromone in insect species. Its structure, with a double bond at the 11th position, allows it to interact uniquely with olfactory receptors, making it a valuable compound for studying insect behavior and developing pest control strategies .
Propiedades
Fórmula molecular |
C14H26O |
|---|---|
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
tetradec-11-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,14H,2,5-13H2,1H3 |
Clave InChI |
SPFYVVCZIOLVOK-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCCCCCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-6-ethoxy-4-nitrophenol](/img/structure/B12451327.png)
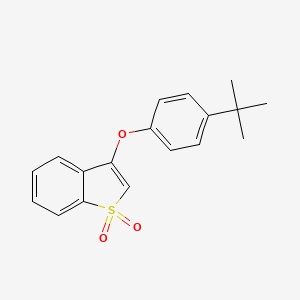
![N-(4-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B12451334.png)
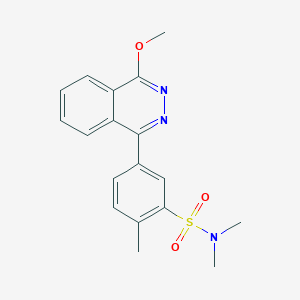
![1-(3-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12451340.png)
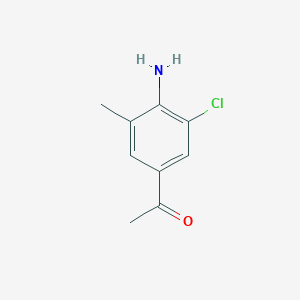
![N-[2-(2-cyclohexylidenehydrazinyl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide (non-preferred name)](/img/structure/B12451352.png)
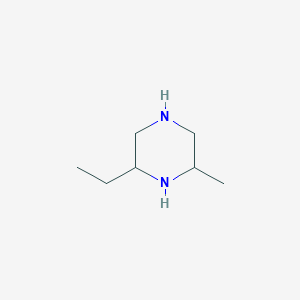
![(4Z)-5-methyl-4-{2-[4-(phenylcarbonyl)phenyl]hydrazinylidene}-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451363.png)
![2-[2,3-Dihydro-7-(1,1,2,2-tetrafluoroethyl)-1H-1,4-diazepine-5-YL]-1-naphthol](/img/structure/B12451366.png)
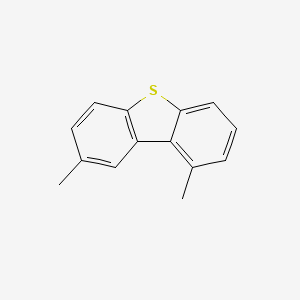
![N,N'-propane-1,3-diylbis{2-[(4-chlorophenyl)sulfanyl]propanamide}](/img/structure/B12451385.png)

